![molecular formula C19H20N2O7 B2742491 6-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid CAS No. 2087490-48-8](/img/structure/B2742491.png)
6-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . It is used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives .
Synthesis Analysis
The compound is synthesized through several step reactions of substitution, click reaction, and addition reaction . A specific example of a synthesis process involves the addition of 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and DIPEA to a solution of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione in dimethylformamide .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by 1H NMR, 13C NMR, and MS . The IUPAC Standard InChI is InChI=1S/C13H10N2O4/c16-10-6-5-9 (11 (17)14-10)15-12 (18)7-3-1-2-4-8 (7)13 (15)19/h1-4,9H,5-6H2, (H,14,16,17) .Chemical Reactions Analysis
The compound is capable of undergoing rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.2295 . It is typically stored in an inert atmosphere at 2-8°C .科学的研究の応用
Hydrophobic and Flexible Structural Element in Chemical Synthesis
6-Aminohexanoic acid, a compound structurally related to 6-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid, has been recognized for its hydrophobic, flexible structure, which is crucial in the chemical synthesis of modified peptides and polyamide synthetic fibers, such as nylon. It serves as a linker in various biologically active structures, highlighting the significance of similar ω-amino acids in molecular design and synthesis (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Immunosuppressive Drug Derivatives
Research into Mycophenolic acid (MPA) derivatives, which include structural motifs similar to this compound, has led to the development of compounds with enhanced immunosuppressive activity. These derivatives demonstrate an ability to reduce pro-inflammatory cytokine levels beyond that of traditional drugs, with one compound showing superior activity and reduced cytotoxicity, marking it as a promising candidate for immunosuppressive therapy (Barbieri et al., 2017).
Modification of Oxidation Reactions
In the realm of organic synthesis, compounds such as 6-(methylsulfinyl)hexanoic acid, which shares functional similarities with this compound, have been employed to modify the Swern oxidation reaction. This modification allows for the efficient conversion of alcohols to aldehydes or ketones, offering a recyclable, odorless alternative to traditional reagents. This innovative approach enhances the synthesis process, making it more environmentally friendly and sustainable (Liu & Vederas, 1996).
Antimicrobial Activity
Derivatives of 4-aminophenylacetic acid, involving structural elements akin to this compound, have been synthesized and tested for their antimicrobial properties. Some of these compounds exhibited promising results against microbial pathogens, indicating the potential for developing new antibacterial agents based on this chemical scaffold (Bedair et al., 2006).
作用機序
Safety and Hazards
将来の方向性
The compound plays an important role in the development of protease degradation drugs . It is used as a ligand for E3 ligase in PROTAC production, a technology that can degrade the target protein through the protein degradation pathway in vivo . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body .
特性
IUPAC Name |
6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c22-14-9-8-12(17(25)20-14)21-18(26)11-5-4-6-13(16(11)19(21)27)28-10-3-1-2-7-15(23)24/h4-6,12H,1-3,7-10H2,(H,23,24)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZGPWVWKSADLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

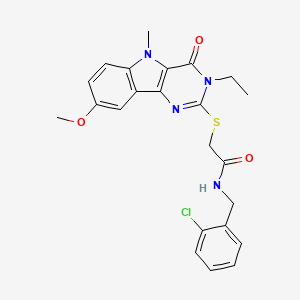
![N-(2-ethyl-6-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2742409.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2742413.png)
![2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B2742414.png)
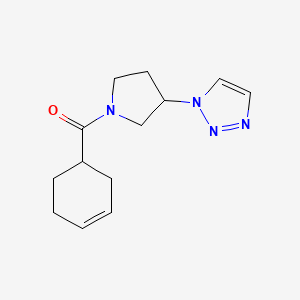

![4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2742420.png)
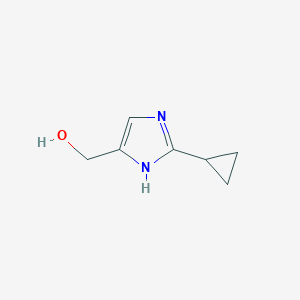
![(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2742422.png)
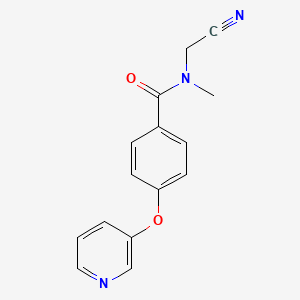
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742424.png)
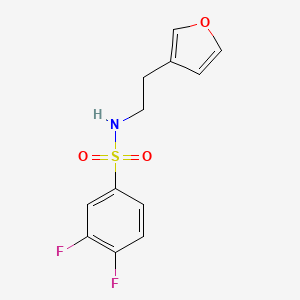
![N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2742428.png)
![N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2742431.png)